
4-Methylracephedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylracephedrine is an organic compound belonging to the class of phenylpropanes. It is a synthetic derivative of ephedrine, characterized by the presence of a methyl group at the fourth position of the phenyl ring. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylracephedrine involves several steps, typically starting with the precursor ephedrine. The process includes methylation at the fourth position of the phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of methylating agents like methyl iodide in the presence of a base can facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Methylracephedrine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde.
Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methylbenzaldehyde, while reduction can produce 4-methylphenylethanol.
Scientific Research Applications
4-Methylracephedrine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies often explore its effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: Research investigates its potential therapeutic uses, including its role as a sympathomimetic agent.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
4-Methylracephedrine acts as a sympathomimetic amine, mimicking the effects of catecholamines on the sympathetic nervous system. It stimulates alpha and beta adrenergic receptors, leading to increased heart rate, blood pressure, and bronchodilation. The molecular targets include adrenergic receptors, and the pathways involved are primarily those associated with the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: A naturally occurring compound with similar sympathomimetic properties.
Methylephedrine: Another synthetic derivative with a similar structure but different pharmacological effects.
Pseudoephedrine: A stereoisomer of ephedrine with similar uses in decongestants.
Uniqueness
4-Methylracephedrine is unique due to its specific methylation at the fourth position, which alters its pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This modification can result in different therapeutic effects and metabolic pathways .
Properties
CAS No. |
906422-93-3 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S,2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,11-13H,1-3H3/t9-,11-/m1/s1 |
InChI Key |
DUESQFQLBNOCIT-MWLCHTKSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H](C)NC)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


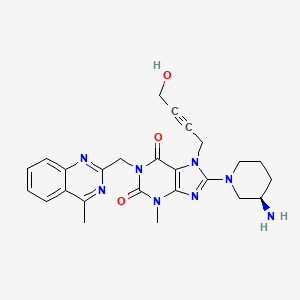


![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
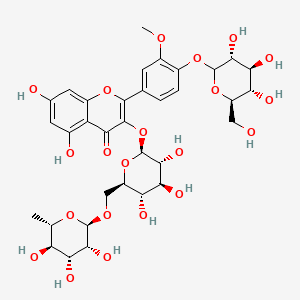
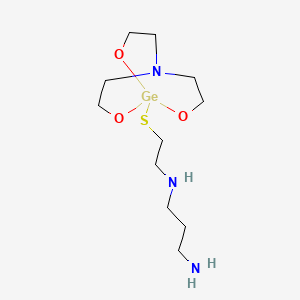
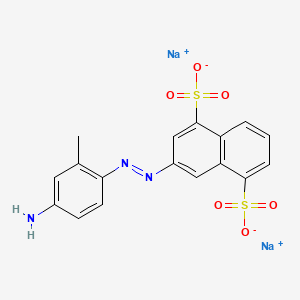

![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
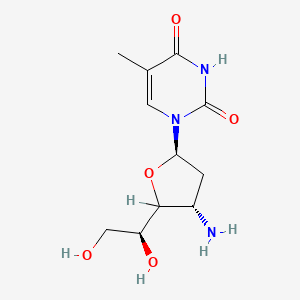


![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
